VTX-11e - 896720-20-0

VTX-11e

Catalog Number: EVT-285203
CAS Number: 896720-20-0
Molecular Formula: C24H20Cl2FN5O2
Molecular Weight: 500.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide, more commonly known as VTX-11e or VTX-11e, is a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) [, ]. It belongs to the class of ATP-competitive kinase inhibitors and exhibits activity in the nanomolar to picomolar range []. VTX-11e has emerged as a valuable tool in scientific research, particularly in the context of cancer biology, due to its ability to effectively inhibit the MAPK/ERK signaling pathway, a key regulator of cell proliferation, survival, and differentiation often dysregulated in various cancers [, , ].

Molecular Structure Analysis

The molecular structure of VTX-11e has been determined using X-ray crystallography, providing insights into its interactions with ERK2 [, , ]. These studies have revealed that VTX-11e binds to the ATP-binding pocket of ERK2, forming key interactions with residues in the hinge region and surrounding pockets [, , ]. Notably, the binding of VTX-11e induces conformational changes in ERK2, specifically promoting the "R" state associated with a catalytically productive ATP-binding mode [, ].

Mechanism of Action

VTX-11e functions as a potent and selective ATP-competitive inhibitor of ERK1/2 kinases [, , ]. Its primary mechanism of action involves binding to the ATP-binding pocket of ERK1/2, effectively blocking the catalytic activity of these kinases [, ]. This inhibition disrupts the downstream signaling cascade of the MAPK/ERK pathway, leading to a variety of cellular responses including reduced cell proliferation, increased apoptosis, and altered gene expression patterns [, , , ]. Interestingly, VTX-11e displays a unique "conformation-selective" property, preferentially binding to and stabilizing a specific conformational state of ERK2 known as the "R" state [, , ]. This selective binding to the "R" state further influences the dynamics of the activation loop in ERK2, impacting its dephosphorylation rate by MAP kinase phosphatase and potentially contributing to the compound's efficacy [].

Applications
  • In vitro studies of ERK1/2 inhibition: VTX-11e is widely used to study the effects of ERK1/2 inhibition in various cancer cell lines [, , , , , , ]. This has provided valuable insights into the role of ERK1/2 in cancer cell proliferation, survival, and drug resistance.
  • Investigating drug resistance mechanisms: Studies have employed VTX-11e to identify potential mutations in ERK1/2 that confer resistance to MAPK pathway inhibitors, aiding in the development of more effective therapeutic strategies [].
  • Evaluating combination therapies: VTX-11e has been explored in combination with other anticancer agents, such as STAT3 inhibitors or autophagy inhibitors, to assess potential synergistic effects and overcome drug resistance in different cancer models [, ].
  • Exploring the interplay between ERK1/2 and other signaling pathways: Research has utilized VTX-11e to investigate the crosstalk between the MAPK/ERK pathway and other cellular signaling pathways, such as the EGFR pathway in retinoblastoma [].
  • Understanding the impact of ERK1/2 inhibition on the tumor microenvironment: Studies have used VTX-11e to investigate the effects of ERK1/2 inhibition on the tumor microenvironment, particularly its potential to enhance the immunogenicity of tumors by modulating interferon response pathways and antigen presentation [].

Selumetinib (AZD6244)

Compound Description: Selumetinib is a second-generation, selective inhibitor of MEK1/2, a kinase upstream of ERK1/2 in the MAPK pathway. It is being investigated for its potential in treating various cancers, including pancreatic ductal adenocarcinoma (PDAC). []

SCH772984

Compound Description: SCH772984 is a potent and selective inhibitor of ERK1/2, exhibiting slow-onset inhibition and a slow dissociation rate constant. [] Similar to VTX-11e, SCH772984 displays conformation-selective properties, influencing the equilibrium between the L and R states of ERK2, but in the opposite direction. []

GDC-0994

Compound Description: GDC-0994 is an ATP-competitive ERK1/2 inhibitor. [] Similar to VTX-11e, it can trap ERK2 in a specific conformation, influencing its interaction with other proteins. []

Relevance: GDC-0994 and VTX-11e share a similar binding mode with ERK2, both promoting a closed conformation involving the Gly-rich loop and helix αC. [] This shared binding mode suggests that these inhibitors can modulate ERK2 interactions with substrates and effectors in a comparable manner. []

Trametinib

Compound Description: Trametinib is a clinically available, allosteric inhibitor of MEK1/2, functioning upstream of ERK1/2 in the MAPK pathway. []

Relevance: Compared to trametinib, VTX-11e and other ERK1/2 inhibitors showed a distinct pattern in regulating specific phosphosites. [] While there was a significant overlap in the overall phosphoproteomic response, trametinib uniquely blocked the activating phosphorylation of p38α MAPK, an effect not observed with VTX-11e, SCH772984, the MEK1/2 inhibitor selumetinib, or the BRAF V600E/K inhibitor vemurafenib. []

AMP-PNP

Compound Description: AMP-PNP is a non-hydrolyzable ATP analog often used to study ATP-binding enzymes, including kinases like ERK2. []

Relevance: Similar to VTX-11e and GDC-0994, AMP-PNP binding to ERK2 induces a closed conformation characterized by Gly-rich loop movement and domain closure. [] This suggests that the conformational changes induced by these inhibitors mimic the structural rearrangements associated with productive ATP binding in ERK2. []

VX-11e in combination with STA-21

Compound Description: This refers to the combined use of the ERK2 inhibitor VX-11e and the STAT3 inhibitor STA-21. []

Relevance: Combining VX-11e with STA-21 synergistically enhanced anti-proliferative and pro-apoptotic effects in leukemia cells. [] This suggests a potential therapeutic benefit of targeting both the ERK and STAT3 pathways in leukemia.

Properties

CAS Number

896720-20-0

Product Name

VX-11e

IUPAC Name

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C24H20Cl2FN5O2

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1

InChI Key

WUTVMXLIGHTZJC-OAQYLSRUSA-N

SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO

Synonyms

1H-Pyrrole-2-carboxamide, 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-
4-(2-((2-Chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Vx-11e

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.